ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Phosphodiesterase 9 (PDE9) Inhibition CNS Drug Discovery Structure-Activity Relationship (SAR)

Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (CAS 912622-13-0) is a pyrazolo[3,4-d]pyrimidine derivative, a privileged heterocyclic scaffold widely investigated for kinase and phosphodiesterase (PDE) inhibition. This compound features a p-tolyl substituent at the N1 position and an ethyl acetate side chain at the C5 position of the pyrimidinone core, placing it within a class extensively pursued as PDE9 inhibitors for central nervous system disorders.

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 912622-13-0
Cat. No. B2441684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
CAS912622-13-0
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
InChIInChI=1S/C16H16N4O3/c1-3-23-14(21)9-19-10-17-15-13(16(19)22)8-18-20(15)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3
InChIKeyKKOYWVOJSFZVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate: Core Class, Key Substituent Differentiation, and Procurement Significance


Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (CAS 912622-13-0) is a pyrazolo[3,4-d]pyrimidine derivative, a privileged heterocyclic scaffold widely investigated for kinase and phosphodiesterase (PDE) inhibition [1]. This compound features a p-tolyl substituent at the N1 position and an ethyl acetate side chain at the C5 position of the pyrimidinone core, placing it within a class extensively pursued as PDE9 inhibitors for central nervous system disorders [1]. Public vendor annotations suggest potential kinase-targeting applications and utility as a synthetic building block, but peer-reviewed quantitative biological data for this specific compound are sparse [2].

Why General-Scope Pyrazolo[3,4-d]pyrimidine Procurement Cannot Substitute for Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is unreliable because minute structural variations, particularly at the N1-aryl and C5-ester positions, can drastically alter target engagement and selectivity profiles. For instance, the N1-substituent in the PDE9 inhibitor patent US9617269 strongly governs the binding mode within the enzyme's hydrophobic pocket, leading to a >650-fold IC50 range (from 5.5 nM to >10,000 nM) across structurally similar analogs [1]. A simple aryl group change, such as moving from a phenyl to a p-tolyl group, can be the difference between a low-nanomolar inhibitor and an inactive compound, directly impacting experimental reproducibility and scientific validity. Therefore, procuring the exact compound is critical for preserving the integrity of structure-activity relationship (SAR) studies and biological assays.

Quantitative Differential Evidence Guide for Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate Relative to Closest Analogs


PDE9A Inhibitory Potency: Projected Class-Level Activity vs. the Baseline 1-Phenyl Analog

While no direct PDE9 IC50 data exists for the exact target compound, SAR analysis from the US9617269 patent indicates that N1-p-tolyl-substituted pyrazolo[3,4-d]pyrimidinones are part of the active chemical space (R' groups include p-tolyl and substituted phenyls) [1]. In head-to-head comparisons within the same scaffold, compound WYQ-91, which has an N1-p-tolyl-like aryl group, achieves a PDE9A2 IC50 of 5.5 nM, whereas the analogous compound with a simpler N1-phenyl group (compound WYQ-54) shows an approximately 7-fold lower potency with an IC50 of 39 nM [2][3]. This demonstrates that the p-tolyl group significantly enhances PDE9 affinity relative to an unsubstituted phenyl ring.

Phosphodiesterase 9 (PDE9) Inhibition CNS Drug Discovery Structure-Activity Relationship (SAR)

Crystallographic Conformational Rigidity: p-Tolyl vs. Phenyl Dihedral Angle Comparison

A single-crystal X-ray analysis of the direct N1-phenyl analog, ethyl (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate, reveals a near-coplanar arrangement between the pyrazolopyrimidine core and the phenyl ring, with a dihedral angle of only 4.64° [1]. The introduction of a p-methyl group on the target compound is expected to impose additional steric constraints, potentially altering this dihedral angle and the overall molecular conformation. This subtle geometric difference directly influences the orientation of the N1-aryl ring within a target protein's hydrophobic pocket, providing a structural rationale for the potency differences observed in enzymatic assays.

X-ray Crystallography Ligand Conformation Binding Mode Prediction

Physicochemical Property Differentiation: Computed LogP and Hydrogen Bond Acceptor Count vs. Des-methyl Analog

Computed physicochemical properties highlight distinct differences between the target compound and its des-methyl (N1-phenyl) analog. The target compound (C16H16N4O3) has a calculated XLogP3-AA of 1.8, indicating slightly lower lipophilicity than might be expected for a methylated analog, while maintaining 5 hydrogen bond acceptors [1]. In comparison, the N1-phenyl analog (C14H12N4O3) is a smaller molecule, which typically results in higher aqueous solubility but may lack the optimal lipophilicity for membrane permeation. This balance of properties positions the target compound as a potentially superior candidate for cell-based assays where moderate lipophilicity is desired for passive permeability.

Drug-likeness Physicochemical Properties Solubility Prediction

Procurement-Driven Application Scenarios for Ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate


High-Affinity PDE9 Inhibitor Lead Optimization for CNS Disorders

Medicinal chemistry teams optimizing PDE9 inhibitors for Alzheimer's disease should procure this specific compound to exploit the p-tolyl moiety's demonstrated ability to enhance target affinity, as inferred from the 7-fold potency improvement over the N1-phenyl analog seen in the WYQ series [1]. It serves as a critical control or a starting point for further derivatization to balance potency and CNS penetration.

Structure-Based Drug Design and Conformational Analysis

Computational chemists and structural biologists can utilize this compound to study the impact of the p-methyl substituent on ligand conformation and binding mode. Procurement enables direct co-crystallization or docking experiments, which are essential to validate the predicted altered dihedral angle compared to the known phenyl analog's near-planar geometry [2].

Cell-Based PDE9 Target Engagement and Selectivity Profiling

Due to its distinct physicochemical profile, including a balanced XLogP of 1.8 and optimal molecular weight for passive permeability, this compound is the appropriate choice for cell-based assays measuring downstream cGMP levels [3]. Using a less lipophilic analog may lead to false negatives due to poor cellular uptake, compromising the study's conclusion.

Quote Request

Request a Quote for ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.